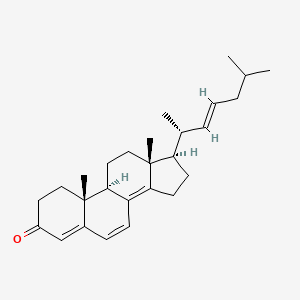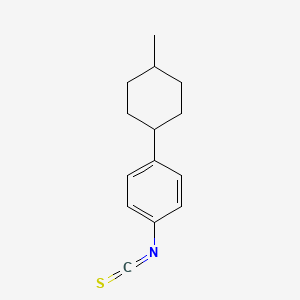
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H17NS and a molecular weight of 231.356 g/mol It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, which is further substituted with a 4-methylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isothiocyanato-4-(4-methylcyclohexyl)benzene typically involves the reaction of 4-(4-methylcyclohexyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
- Dissolve 4-(4-methylcyclohexyl)aniline in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Thioureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Dithiocarbamates: Formed by reaction with thiols.
Sulfonyl Derivatives: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Isothiocyanato-4-(4-methylcyclohexyl)benzene involves the reactivity of the isothiocyanate group with nucleophiles. This reactivity allows the compound to form covalent bonds with various biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific nucleophiles and biological systems being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Isothiocyanato-4-methylbenzene: Similar structure but lacks the cyclohexyl group.
4-Methoxyphenyl isothiocyanate: Contains a methoxy group instead of a methylcyclohexyl group.
Phenyl isothiocyanate: Simplest form with no additional substituents on the benzene ring.
Uniqueness
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
153736-48-2 |
|---|---|
Fórmula molecular |
C14H17NS |
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
1-isothiocyanato-4-(4-methylcyclohexyl)benzene |
InChI |
InChI=1S/C14H17NS/c1-11-2-4-12(5-3-11)13-6-8-14(9-7-13)15-10-16/h6-9,11-12H,2-5H2,1H3 |
Clave InChI |
OOUIEDYFZRPOEK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C2=CC=C(C=C2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


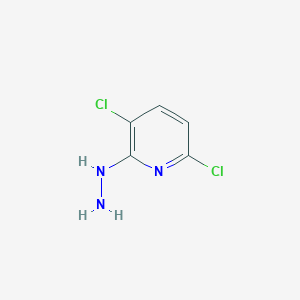
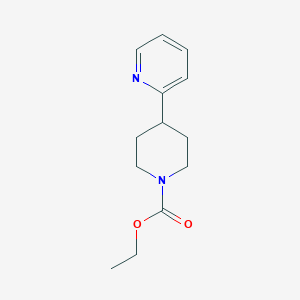

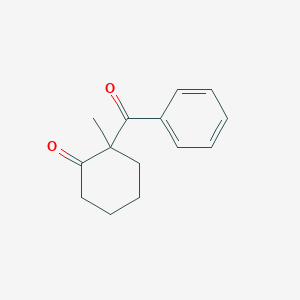
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)



![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
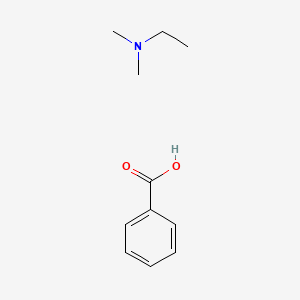
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)

